1-(Tosyloxy)-3-(trifluoromethyl)benzene
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Overview
Description
1-(Tosyloxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a tosyloxy group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. The tosyloxy group, derived from p-toluenesulfonic acid, is a good leaving group, making this compound useful in various organic synthesis reactions.
Preparation Methods
. Industrial production methods often involve the use of specialized reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-(Tosyloxy)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the C-F bond.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the trifluoromethyl group influencing the position and rate of substitution.
Common reagents used in these reactions include strong bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Scientific Research Applications
1-(Tosyloxy)-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Tosyloxy)-3-(trifluoromethyl)benzene involves the activation of the benzene ring through the electron-withdrawing effect of the trifluoromethyl group. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions .
Comparison with Similar Compounds
1-(Tosyloxy)-3-(trifluoromethyl)benzene can be compared with other trifluoromethylated benzene derivatives, such as:
1-(Tosyloxy)-4-(trifluoromethyl)benzene: Similar in structure but with the trifluoromethyl group in the para position, affecting its reactivity and substitution patterns.
1-(Tosyloxy)-2-(trifluoromethyl)benzene: The ortho position of the trifluoromethyl group leads to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C14H11F3O3S |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11F3O3S/c1-10-5-7-13(8-6-10)21(18,19)20-12-4-2-3-11(9-12)14(15,16)17/h2-9H,1H3 |
InChI Key |
XFUDGSNMVAVWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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